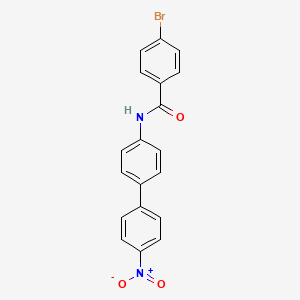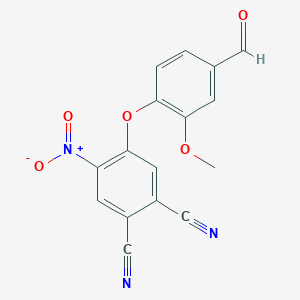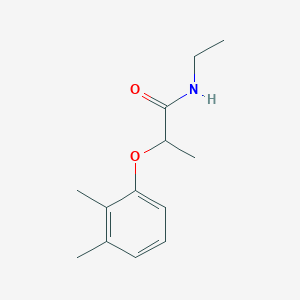
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X exerts its effects by binding to certain receptors in the brain and modulating their activity. Specifically, it has been shown to interact with dopamine receptors, leading to increased dopamine release in certain brain regions. This mechanism of action is thought to underlie its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been shown to have a range of biochemical and physiological effects, including increased dopamine release, modulation of neurotransmitter receptor activity, and inhibition of cancer cell growth. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X is its ability to cross the blood-brain barrier, making it a potential candidate for neurological drug development. Additionally, its low toxicity profile and well-established synthesis method make it a practical compound for use in lab experiments. However, one limitation of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X is its relatively limited research history, with much of its potential therapeutic applications requiring further investigation.
将来の方向性
Several potential future directions for 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X research include further investigation of its therapeutic potential in neurological disorders, such as Parkinson's disease and schizophrenia, as well as its potential use as a cancer therapy. Additionally, further research on its mechanism of action and potential drug delivery applications may lead to new therapeutic opportunities.
合成法
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X can be synthesized through a multi-step process involving the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2-phenylethylamine and 3-bromobutan-1-ol. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized to produce high yields of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X with high purity.
科学的研究の応用
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. In neuroscience, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been shown to modulate the activity of certain neurotransmitter receptors, leading to its potential use as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. In pharmacology, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been evaluated for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
1-[1-(3-hydroxybutyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-19(27)8-14-25-15-11-22(12-16-25)26-17-9-21(10-18-26)23(28)24-13-7-20-5-3-2-4-6-20/h2-6,19,21-22,27H,7-18H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTVFLQTHLHBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCC(CC1)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)

![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)
![7-(2-chlorophenyl)-2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5970052.png)
![4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B5970056.png)
![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5970063.png)

![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)

![3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5970100.png)
